N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine
Description
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine is a complex organic compound that belongs to the class of pyridine derivatives
Properties
IUPAC Name |
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-11(12-4-6-15(7-5-12)23(3,20)21)18-9-13-8-14(17)10-19-16(13)22-2/h4-8,10-11,18H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZICAQHUZEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NCC2=C(N=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine typically involves a series of organic reactions. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the bromine atom can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its derivatives have been shown to inhibit clot formation by targeting thrombin, a key enzyme in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-methylpyridin-3-yl)acetamide: Similar in structure but lacks the methoxy group and sulfonylphenyl group.
3-bromo-5-methoxypyridine: Contains the bromine and methoxy groups but lacks the ethanamine and sulfonylphenyl groups.
Uniqueness
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylsulfonylphenyl)ethanamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the sulfonylphenyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
